N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide

Tyrosinase Inhibition Melanogenesis Structure-Activity Relationship

N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide is a synthetic small molecule belonging to the class of tetrahydrobenzothiazole-linked thioureas. It features a saturated 4,5,6,7-tetrahydro-1,3-benzothiazole core, a carbamothioyl linker, and a terminal benzamide moiety.

Molecular Formula C16H17N3OS2
Molecular Weight 331.45
CAS No. 307510-70-9
Cat. No. B2414330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide
CAS307510-70-9
Molecular FormulaC16H17N3OS2
Molecular Weight331.45
Structural Identifiers
SMILESCC1CCC2=C(C1)SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H17N3OS2/c1-10-7-8-12-13(9-10)22-16(17-12)19-15(21)18-14(20)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,17,18,19,20,21)
InChIKeyJGBOQQZSWSNBKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide (CAS 307510-70-9): A Chemically Distinct Thiourea-Bearing Tetrahydrobenzothiazole for Specialized Research


N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide is a synthetic small molecule belonging to the class of tetrahydrobenzothiazole-linked thioureas. It features a saturated 4,5,6,7-tetrahydro-1,3-benzothiazole core, a carbamothioyl linker, and a terminal benzamide moiety. This structural architecture distinguishes it from fully aromatic benzothiazole analogs and imparts unique conformational and electronic properties relevant to enzyme inhibition and receptor binding studies [1]. The compound's core has been explored in academic research for its potential as a mushroom tyrosinase inhibitor and as a modulator of KATP channel-dependent processes, including vasorelaxation and insulin secretion [2].

Why Tetrahydrobenzothiazole-Thiourea Hybrids Cannot Be Interchanged for Procurement of CAS 307510-70-9


The benzothiazole-thiourea chemical space displays extreme sensitivity to structural modifications, rendering simple analog substitution unreliable for research continuity. A systematic study of close analogs (BT1-BT9) revealed that minor changes to the acyl substituent on the thiourea linker caused the IC50 for mushroom tyrosinase inhibition to vary over 40-fold, from 1.34 µM to 54.63 µM [1]. The target compound's specific combination of a saturated tetrahydrobenzothiazole ring with a benzoyl-thiourea side chain is not represented by any compound in that potent series. Furthermore, a separate pharmacological study established that the saturated tetrahydrobenzothiazole core (Series II) is mechanistically distinct, exhibiting markedly weaker vasorelaxant activity compared to its fully aromatic counterparts (Series I), demonstrating that the core saturation state is a critical determinant of biological activity [2]. Therefore, procuring a closely related compound with a different acyl group, a different core saturation, or a urea linker in place of the thiourea is likely to yield divergent and non-comparable experimental results.

Procurement-Relevant Quantitative Differentiation Evidence for N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide


Tyrosinase Inhibitory Potential Inferred from the Structure-Activity Landscape of Benzothiazole-Thiourea Hybrids

While no direct IC50 value for CAS 307510-70-9 is publicly available, its predicted activity can be triangulated from a peer-reviewed series of nine benzothiazole-thiourea analogs (BT1-BT9) [1]. The most potent analog in the series, BT2, which contains a long aliphatic chain on the thiourea, achieved an IC50 of 1.3431 ± 0.0254 µM against mushroom tyrosinase. In contrast, BT3, bearing a smaller substituent, exhibited an IC50 of 54.6311 ± 2.1817 µM. The target compound, incorporating a benzoyl group, is structurally distinct from both the most and least potent analogs, placing it in an unexplored region of the SAR. Its activity is therefore predicted to be distinct from known analogs, and its procurement enables the experimental validation of the SAR for an aromatic acyl substituent.

Tyrosinase Inhibition Melanogenesis Structure-Activity Relationship

Differentiation of Saturated vs. Aromatic Core in Vasorelaxant Activity

A comprehensive study by Pirotte et al. (2016) directly compared the vasorelaxant activity of 1,3-benzothiazoles (Series I, fully aromatic) and 4,5,6,7-tetrahydro-1,3-benzothiazoles (Series II, saturated core) bearing urea or thiourea moieties [1]. The study concluded that the weak vasorelaxant activity of Series II compounds 'evidenced the necessity of the presence of a complete aromatic heterocyclic system' for potent activity. This finding directly differentiates CAS 307510-70-9, which possesses the saturated tetrahydro core of Series II, from its fully aromatic benzothiazole counterparts. This core-dependent activity switch is a critical consideration for any research program focused on ion channel modulation.

Vasorelaxation KATP Channel Tetrahydrobenzothiazole

In Silico and Structural Differentiation Potential for Target Engagement

Computational analysis of the BT1-BT9 series revealed that the thiourea NH groups are critical for hydrogen bonding with key enzymatic residues (e.g., Glu322, with bond lengths of 1.74 and 2.70 Å), while the benzothiazole ring engages in π-π stacking with active-site histidines [1]. The target compound, CAS 307510-70-9, possesses the same thiourea-benzothiazole pharmacophore but introduces a terminal benzamide group. This provides an additional H-bond acceptor/donor site and a second aromatic ring for π-stacking, potentially enabling a distinct binding mode compared to the BT1-BT9 analogs, which primarily feature aliphatic or simple phenyl substituents. This makes it a valuable probe for computationally guided drug design.

Molecular Docking Cheminformatics Hydrogen Bonding

Optimal Research and Industrial Application Scenarios for N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide


Probing the Aromatic vs. Aliphatic Substituent SAR Gap in Tyrosinase Inhibition

For medicinal chemistry teams investigating melanogenesis inhibitors, this compound fills a critical gap in the published SAR. The Ujan et al. (2021) series explored aliphatic and simple phenyl substituents, leaving the effect of an aroyl-thiourea (benzamide) unexplored [1]. Researchers should procure this compound to determine if the benzamide moiety enhances potency through additional binding interactions (as suggested by docking studies) or if it is detrimental, providing a key data point for lead optimization campaigns.

Serving as a Saturated Core Control in KATP Channel Pharmacology

In studies of vascular KATP channel openers, this compound is an ideal negative control or comparator for its fully aromatic counterparts. Pirotte et al. (2016) demonstrated that 4,5,6,7-tetrahydrobenzothiazoles (Series II) lack the potent vasorelaxant activity of their aromatic analogs [1]. Including this compound in screening panels enables researchers to confirm that observed pharmacological effects are indeed dependent on the aromatic core, a crucial control for target validation and mechanistic studies.

Expanding the Chemical Space for Insulin Secretion Modulators

The Pirotte et al. (2016) study also identified some tetrahydrobenzothiazole derivatives as inhibitors of insulin secretion, a profile of interest for research into hyperinsulinemic conditions [1]. While the precise activity of this specific compound on pancreatic β-cells remains undetermined, its structural features (saturated core, benzoyl-thiourea side chain) position it as a novel candidate for screening in this assay. Procuring it allows for the exploration of this therapeutically relevant but underexplored chemical space.

Computational Chemistry Validation and Scaffold Hopping

The compound's well-defined structure and the availability of computational data for closely related analogs (docking poses, binding energies) make it an excellent candidate for validating computational models. Researchers can use it to test the predictive power of their docking or free-energy perturbation (FEP) workflows for tetrahydrobenzothiazole-containing ligands, or as a starting point for scaffold-hopping exercises aimed at replacing the thiourea linker while retaining the benzamide and saturated core features [1].

Quote Request

Request a Quote for N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.